
Pravastatin
Overview
Description
Pravastatin is a hydrophilic statin derived from fungal metabolites, widely used to treat hypercholesterolemia and reduce cardiovascular risk. It competitively inhibits HMG-CoA reductase (Ki = 2.3 nM), the rate-limiting enzyme in cholesterol biosynthesis . Structurally, it differs from mevastatin by having an open β-hydroxy-δ-lactone ring and an additional hydroxyl group, enhancing its hydrophilicity and reducing passive diffusion into non-hepatic tissues . Clinical trials, such as the West of Scotland Coronary Prevention Study, demonstrated that 40 mg/day this compound reduces LDL cholesterol by 26% and lowers the risk of coronary events by 31% . Its pharmacokinetic profile includes low plasma protein binding (~50%), hepatic uptake via OATP1B1 transporters, and renal excretion without significant cytochrome P450 (CYP) metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pravastatin is synthesized through a fermentation process involving the biotransformation of compactin. The process begins with the fermentation of compactin using microorganisms such as Penicillium citrinum. The resulting product undergoes hydrolysis of the lactone ring followed by biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate this compound. The purification process includes crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pravastatin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Cholesterol Management and Cardiovascular Disease Prevention
Pravastatin is primarily prescribed for lowering low-density lipoprotein cholesterol (LDL-C) levels, which are critical in managing cardiovascular disease risk. Clinical trials have demonstrated that this compound can reduce LDL-C levels by approximately 25-34% . The PROspective Study of this compound in the Elderly at Risk (PROSPER) trial highlighted a 19% reduction in coronary heart disease (CHD) events over a mean follow-up of 3.2 years among elderly patients at risk .
Key Findings from PROSPER:
- Participants : 5804 individuals aged 70-82 with vascular disease risk factors.
- Dosage : 40 mg/day of this compound.
- Outcomes :
Safety and Tolerability
Long-term safety studies have shown that this compound is well-tolerated among patients, with no significant increase in non-cardiovascular serious adverse events compared to placebo. In extensive trials, such as the West of Scotland Coronary Prevention Study, this compound demonstrated a similar incidence of cancer and liver function abnormalities when compared to placebo .
Summary of Safety Data:
- Duration : Over 112,000 person-years of exposure.
- Adverse Events : Comparable rates of serious adverse events between this compound and placebo groups.
- Myopathy Risk : No cases reported during prolonged use .
Prevention of Preeclampsia
Recent studies have explored the use of this compound in preventing preeclampsia in high-risk pregnant women. A randomized pilot trial indicated that this compound (20 mg/day) did not show significant differences in maternal-fetal safety compared to placebo, suggesting potential for its use in this population .
Microcirculatory Improvements
Research has indicated that this compound may improve microcirculation in the colon and liver during sepsis without affecting mitochondrial function. This was demonstrated in a study where this compound treatment maintained oxygenation levels in septic conditions .
Case Studies and Clinical Trials
Several clinical trials have documented the efficacy and safety profile of this compound across diverse populations:
Study Name | Population | Dosage | Key Findings |
---|---|---|---|
PROSPER | Elderly individuals at risk for CHD | 40 mg/day | Reduced coronary events by 19% |
WOSCOPS | Middle-aged men with hypercholesterolemia | 40 mg/day | Significant reduction in cardiovascular events |
Preeclampsia Trial | Pregnant women at risk | 20 mg/day | No significant adverse effects reported |
Sepsis Study | Animal model | Varies | Improved microcirculation without mitochondrial impact |
Mechanism of Action
Pravastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. Additionally, this compound has pleiotropic effects, including improving endothelial function, reducing inflammation at the site of coronary plaques, inhibiting platelet aggregation, and exerting anticoagulant effects .
Comparison with Similar Compounds
Comparative Analysis with Other Statins
Pharmacokinetic Properties
Parameter | Pravastatin | Atorvastatin | Lovastatin | Rosuvastatin |
---|---|---|---|---|
Lipophilicity | Hydrophilic | Lipophilic | Lipophilic | Hydrophilic |
Protein Binding | ~50% | >98% | >95% | 88% |
Half-Life | 1.5–2 hours | 14–27 hours | 2–4 hours | 19 hours |
Metabolism | Minimal CYP | CYP3A4 | CYP3A4 | CYP2C9/CYP2C19 |
Excretion | Renal (60%) | Biliary | Biliary | Renal (10%) |
Bioavailability | 17–34% | 12–14% | <5% | 20% |
IC50 (HMG-CoA) | 6.93 nM | 1.16 nM | 2.1 nM | 5.4 nM |
Key Findings :
- This compound’s hydrophilicity limits systemic exposure, reducing muscle-related toxicity compared to lipophilic statins like atorvastatin .
- Unlike atorvastatin, this compound lacks CYP-mediated drug interactions, making it safer for patients on polypharmacy .
- Despite lower enzyme potency (higher IC50), this compound’s hepatic selectivity ensures comparable LDL reduction at standard doses .
Lipid-Lowering Effects
- In a Cochrane review protocol, this compound reduced LDL cholesterol by 20–27% at 40 mg/day, comparable to atorvastatin (10–20 mg) and rosuvastatin (5–10 mg) but less potent than cerivastatin (withdrawn due to safety concerns) .
- This compound’s efficacy in primary prevention was validated in the WOSCOPS trial, showing a 31% reduction in coronary events over 4.9 years .
Renal Benefits
- This compound improved eGFR by 2.6–3.9% in patients with type 2 diabetes and dyslipidemia, outperforming rosuvastatin and atorvastatin in preserving kidney function .
Cognitive Effects
- Rodent studies revealed chronic this compound impairs cognition, likely due to higher plasma levels and CNS penetration compared to atorvastatin .
Antifungal and Anti-Thrombotic Activity
- This compound exhibits weak antifungal activity against Candida albicans but synergizes with fluconazole, similar to lovastatin .
- In thrombosis models, this compound reduced thrombus size, highlighting pleiotropic effects beyond lipid lowering .
Special Populations
Pregnancy
- This compound is under investigation for preeclampsia prevention. When administered before the 20th gestational week, it lowers IUGR and preterm birth risks without major maternal or fetal adverse effects .
Diabetes
Biological Activity
Pravastatin is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.
This compound functions as an HMG-CoA reductase inhibitor , targeting the enzyme responsible for cholesterol biosynthesis in the liver. By inhibiting this enzyme, this compound decreases the production of low-density lipoprotein (LDL) cholesterol and increases the number of LDL receptors on liver cells, enhancing the clearance of LDL from the bloodstream . This mechanism not only lowers total cholesterol but also reduces triglycerides and increases high-density lipoprotein (HDL) levels.
Pharmacokinetics
- Absorption : this compound is absorbed within 60-90 minutes after oral administration, with a low bioavailability of approximately 17% due to significant first-pass metabolism in the liver .
- Volume of Distribution : The steady-state volume of distribution is about 0.5 L/kg .
- Protein Binding : It exhibits limited plasma protein binding (43-48%) due to its polar nature .
- Metabolism : Unlike many other statins, this compound is not significantly metabolized by cytochrome P450 enzymes but primarily undergoes glucuronidation. Its major metabolite, 3-alpha-hydroxy isomer, has negligible clinical activity .
- Elimination : Approximately 70% of an administered dose is excreted in feces and about 20% in urine .
Clinical Efficacy
This compound has been extensively studied for its cardiovascular benefits. Key findings from significant clinical trials include:
- West of Scotland Coronary Prevention Study (WOSCOPS) : This trial demonstrated that this compound reduced total cholesterol by 18%, LDL by 27%, and triglycerides by 6%, while increasing HDL by 4%. It also reported a 24% reduction in mortality from coronary heart disease among participants .
- Cholesterol and Recurrent Events (CARE) : In this study, this compound showed a significant reduction in nonfatal myocardial infarction and stroke among participants with a history of coronary artery disease .
- Prospective Study of this compound in the Elderly at Risk (PROSPER) : In elderly patients aged 70 to 82 years, this compound reduced the risk of fatal or nonfatal myocardial infarction or stroke by 15% .
Safety and Tolerability
Long-term studies have indicated that this compound is generally well-tolerated. For instance:
- In trials involving over 112,000 person-years of exposure, there were no significant differences in the incidence of fatal or nonfatal cancers between this compound and placebo groups .
- A study assessing psychological well-being found no increase in depression or anxiety levels among patients taking this compound compared to those on placebo .
Case Study: Statin Use in Elderly
In the PROSPER trial, participants randomized to receive this compound exhibited a notable reduction in cardiovascular events compared to those receiving placebo. However, subgroup analyses indicated no significant benefit for primary prevention among patients without prior cardiovascular disease history .
Pilot Clinical Trial in Pregnant Women
A randomized trial involving pregnant women at high risk for preeclampsia explored the safety and pharmacokinetics of this compound. The results indicated no significant differences in maternal-fetal outcomes between those receiving this compound and those on placebo, suggesting safety during pregnancy .
Summary Table of Clinical Findings
Study Name | Population | This compound Dose | Outcome | Results Summary |
---|---|---|---|---|
WOSCOPS | Men with hypercholesterolemia | 40 mg/day | Cardiovascular events | 24% reduction in coronary heart disease mortality |
CARE | Patients with CAD | 40 mg/day | Nonfatal MI and stroke | Significant reduction in events |
PROSPER | Elderly at risk | 40 mg/day | Fatal/nonfatal MI or stroke | 15% reduction in outcomes |
Pilot Trial | Pregnant women | 20 mg/day | Maternal-fetal safety | No significant adverse outcomes noted |
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing randomized controlled trials (RCTs) evaluating Pravastatin’s efficacy in preventing preterm birth?
Answer:
- Key Components :
- Sample Size Calculation : Use power analysis based on historical preterm birth rates (e.g., 8–12% in high-risk cohorts) to ensure adequate statistical power .
- Blinding : Implement double-blinding with placebo controls to minimize bias, ensuring identical packaging and administration protocols for this compound and placebo .
- Endpoints : Define primary (e.g., gestational age at delivery) and secondary endpoints (e.g., maternal inflammatory biomarkers, neonatal outcomes) .
- Inclusion/Exclusion Criteria : Prioritize high-risk cohorts (e.g., prior preterm birth, cervical insufficiency) while excluding those with statin contraindications .
- Data Collection : Use electronic case report forms (eCRFs) for real-time data entry and secure databases (e.g., REDCap) to ensure integrity .
Q. Which statistical methods are validated for analyzing this compound’s cardiovascular outcomes in pooled clinical trial data?
Answer:
- Intention-to-Treat (ITT) Analysis : Preserve randomization benefits by including all participants, regardless of adherence .
- Cox Proportional Hazards Models : Adjust for covariates (e.g., age, diabetes) to estimate hazard ratios for myocardial infarction or stroke .
- Sensitivity Analyses : Address missing data via multiple imputation or worst-case scenarios .
- Subgroup Stratification : Pre-specify subgroups (e.g., CKD patients) to explore heterogeneity in treatment effects .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects (e.g., CRP reduction vs. no lipid correlation) be resolved?
Answer:
- Mechanistic Studies : Conduct in vitro assays to isolate pleiotropic effects (e.g., inhibition of NF-κB in macrophages) .
- Biomarker Stratification : Analyze subgroups by baseline CRP levels or genetic polymorphisms (e.g., IL6 variants) to identify responsive populations .
- Meta-Regression : Pool data from trials like CARE and LIPID to assess whether CRP changes correlate with clinical outcomes independent of LDL reduction .
Q. What methodologies validate this compound’s renal protective effects in diabetic patients with moderate chronic kidney disease (CKD)?
Answer:
- Prospective Observational Cohorts : Track estimated glomerular filtration rate (eGFR) using CKD-EPI equations and adjust for confounders (e.g., HbA1c, blood pressure) .
- Post-Hoc RCT Analyses : Re-analyze data from trials like PPP, stratifying by baseline eGFR and diabetes status .
- Urinary Biomarkers : Quantify albumin-to-creatinine ratios (ACR) and tubular injury markers (e.g., KIM-1) to detect early renal changes .
Q. How should researchers address protocol deviations (e.g., non-compliance, missing data) in long-term this compound trials?
Answer:
- Deviation Classification : Differentiate between minor deviations (e.g., delayed visits) and major violations (e.g., unblinding) using predefined criteria .
- Statistical Mitigation : Apply mixed-effects models to handle missing data or use inverse probability weighting .
- Audit Trails : Implement source data verification (SDV) and routine monitoring by independent data safety boards .
Q. What experimental designs are optimal for studying this compound’s plaque-stabilizing effects in atherosclerosis?
Answer:
- Histopathological Analysis : Use carotid endarterectomy specimens to quantify plaque lipid content (oil red O staining), collagen (Sirius red), and inflammatory infiltrates (CD68+ macrophages) .
- Imaging Modalities : Employ intravascular ultrasound (IVUS) or optical coherence tomography (OCT) to assess plaque morphology in vivo .
- Molecular Studies : Measure matrix metalloproteinase (MMP-2) and tissue inhibitor (TIMP-1) levels to evaluate extracellular matrix remodeling .
Q. How can pharmacokinetic variability in this compound response be modeled across diverse populations?
Answer:
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate clearance and volume of distribution, incorporating covariates like age, weight, and SLCO1B1 transporter polymorphisms .
- Dose-Response Analysis : Compare efficacy and safety of 40 mg vs. 80 mg doses in phase II trials, adjusting for renal/hepatic function .
Tables for Key Findings
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-PZAWKZKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81131-70-6 (hydrochloride salt) | |
Record name | Pravastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023498 | |
Record name | Pravastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pravastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
>600 ºC at 760 mmHg | |
Record name | Pravastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
2.42e-01 g/L | |
Record name | Pravastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pravastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81093-37-0 | |
Record name | Pravastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pravastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pravastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pravastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pravastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pravastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
326 °C | |
Record name | Pravastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pravastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.